N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzenesulfonamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzenesulfonamide is a complex organic compound that features a thiadiazole ring, a sulfonamide group, and a Schiff base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzenesulfonamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiadiazole derivative with a sulfonyl chloride in the presence of a base.
Formation of the Schiff Base: The final step involves the condensation of the sulfonamide derivative with 2-hydroxybenzaldehyde under reflux conditions to form the Schiff base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the Schiff base.
Reduction: Reduction reactions can target the Schiff base, converting it to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring and Schiff base.
Reduction: Amines derived from the reduction of the Schiff base.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzenesulfonamide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways related to cell division and apoptosis, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-ethyl-1,3-thiazol-2-yl)acetamide: A related compound with a thiazole ring instead of a thiadiazole ring.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: Lacks the Schiff base moiety.
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzenesulfonamide is unique due to its combination of a thiadiazole ring, sulfonamide group, and Schiff base
Properties
Molecular Formula |
C17H16N4O3S2 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(2-hydroxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C17H16N4O3S2/c1-2-16-19-20-17(25-16)21-26(23,24)14-9-7-13(8-10-14)18-11-12-5-3-4-6-15(12)22/h3-11,22H,2H2,1H3,(H,20,21) |
InChI Key |
WARYRUKTRCIDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
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